molecular formula C10H9BrN4O B14448229 2-((2-Methoxy-5-bromophenyl)azo)-1H-imidazole CAS No. 77636-81-8

2-((2-Methoxy-5-bromophenyl)azo)-1H-imidazole

Cat. No.: B14448229
CAS No.: 77636-81-8
M. Wt: 281.11 g/mol
InChI Key: UXIKYOOQNJFOEZ-UHFFFAOYSA-N
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Description

2-((2-Methoxy-5-bromophenyl)azo)-1H-imidazole is an organic compound that features both azo and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxy-5-bromophenyl)azo)-1H-imidazole typically involves the diazotization of 2-methoxy-5-bromoaniline followed by coupling with imidazole. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for the diazotization step, and the coupling reaction is usually carried out in an alkaline medium.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxy-5-bromophenyl)azo)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.

Major Products

    Oxidation: Products can include various oxidized derivatives of the original compound.

    Reduction: The major products are typically the corresponding amines.

    Substitution: The products depend on the nucleophile used, resulting in compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

2-((2-Methoxy-5-bromophenyl)azo)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the development of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 2-((2-Methoxy-5-bromophenyl)azo)-1H-imidazole involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methoxyphenyl)azo)-1H-imidazole
  • 2-((2-Bromophenyl)azo)-1H-imidazole
  • 2-((2-Methoxy-5-chlorophenyl)azo)-1H-imidazole

Uniqueness

2-((2-Methoxy-5-bromophenyl)azo)-1H-imidazole is unique due to the presence of both the methoxy and bromine substituents on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and its interactions with other molecules, making it distinct from its analogs.

Properties

CAS No.

77636-81-8

Molecular Formula

C10H9BrN4O

Molecular Weight

281.11 g/mol

IUPAC Name

(5-bromo-2-methoxyphenyl)-(1H-imidazol-2-yl)diazene

InChI

InChI=1S/C10H9BrN4O/c1-16-9-3-2-7(11)6-8(9)14-15-10-12-4-5-13-10/h2-6H,1H3,(H,12,13)

InChI Key

UXIKYOOQNJFOEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)N=NC2=NC=CN2

Origin of Product

United States

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